(2S)-5,7,2',4'-Tetrahydroxy-8-prenyl-5'-(1,1-dimethylallyl)flavanone
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Overview
Description
AChE-IN-17 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-17 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds. For instance, acrylamide and methacryloyl carrying piperazine-dihydrofuran derivatives are obtained from radical cyclizations mediated by manganese(III) acetate . The reaction conditions often include:
Solvent: Acetic acid
Temperature: Room temperature to reflux conditions
Catalyst: Manganese(III) acetate
Industrial Production Methods
While specific industrial production methods for AChE-IN-17 are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
AChE-IN-17 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
AChE-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.
Mechanism of Action
AChE-IN-17 exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, AChE-IN-17 increases the levels and duration of action of acetylcholine in the central nervous system, autonomic ganglia, and neuromuscular junctions . The inhibition occurs through the binding of AChE-IN-17 to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with applications in treating dementia.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and is used in Alzheimer’s therapy.
Uniqueness
AChE-IN-17 is unique due to its specific molecular structure, which allows for potent inhibition of acetylcholinesterase with potentially fewer side effects compared to other inhibitors. Its hybrid structure, combining piperazine and dihydrofuran moieties, contributes to its high binding affinity and selectivity for acetylcholinesterase .
Properties
CAS No. |
460345-17-9 |
---|---|
Molecular Formula |
C25H28O6 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-2-[2,4-dihydroxy-5-(2-methylbut-3-en-2-yl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-6-25(4,5)16-9-15(18(27)10-19(16)28)22-12-21(30)23-20(29)11-17(26)14(24(23)31-22)8-7-13(2)3/h6-7,9-11,22,26-29H,1,8,12H2,2-5H3/t22-/m0/s1 |
InChI Key |
PCNCQAWYRGWMFH-QFIPXVFZSA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC(=C(C=C3O)O)C(C)(C)C=C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3O)O)C(C)(C)C=C)C |
Origin of Product |
United States |
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